Cas no 1393441-71-8 (Methyl 1-ethylbenzotriazole-5-carboxylate)

Methyl 1-ethylbenzotriazole-5-carboxylate is a benzotriazole derivative with a carboxylate ester functional group, offering utility as an intermediate in organic synthesis. Its structure combines the stability of the benzotriazole core with the reactivity of the ester moiety, making it suitable for further functionalization in pharmaceutical and agrochemical applications. The ethyl substitution at the 1-position enhances solubility in organic solvents, facilitating its use in cross-coupling reactions or nucleophilic substitutions. The carboxylate group provides a handle for derivatization, enabling the synthesis of amides, acids, or other esters. This compound is particularly valuable in heterocyclic chemistry for constructing complex molecular architectures.
Methyl 1-ethylbenzotriazole-5-carboxylate structure
1393441-71-8 structure
Product Name:Methyl 1-ethylbenzotriazole-5-carboxylate
CAS No:1393441-71-8
MF:C10H11N3O2
MW:205.213241815567
CID:3043298
PubChem ID:74889421
Update Time:2025-05-24

Methyl 1-ethylbenzotriazole-5-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 1-ethylbenzotriazole-5-carboxylate
    • AKOS017259584
    • BS-15361
    • D83073
    • MFCD22383705
    • METHYL 1-ETHYL-1H-1,2,3-BENZOTRIAZOLE-5-CARBOXYLATE
    • 1393441-71-8
    • 1H-Benzotriazole-5-carboxylic acid, 1-ethyl-, methyl ester
    • CS-0149760
    • METHYL 1-ETHYL-1,2,3-BENZOTRIAZOLE-5-CARBOXYLATE
    • DTXSID101191718
    • Inchi: 1S/C10H11N3O2/c1-3-13-9-5-4-7(10(14)15-2)6-8(9)11-12-13/h4-6H,3H2,1-2H3
    • InChI Key: YNCHPTOPGIILEG-UHFFFAOYSA-N
    • SMILES: N1(CC)C2=CC=C(C(OC)=O)C=C2N=N1

Computed Properties

  • Exact Mass: 205.085126602g/mol
  • Monoisotopic Mass: 205.085126602g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 247
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 57Ų

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Methyl 1-ethylbenzotriazole-5-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1393441-71-8)Methyl 1-ethylbenzotriazole-5-carboxylate
Order Number:A999268
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 18:31
Price ($):188.0
Email:sales@amadischem.com

Additional information on Methyl 1-ethylbenzotriazole-5-carboxylate

Methyl 1-ethylbenzotriazole-5-carboxylate (CAS No. 1393441-71-8): A Comprehensive Overview

Methyl 1-ethylbenzotriazole-5-carboxylate (CAS No. 1393441-71-8) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, characterized by its unique molecular structure, exhibits a range of potential applications, particularly in the development of novel therapeutic agents and biochemical intermediates. Its chemical properties and synthetic pathways make it a subject of interest for researchers aiming to explore new frontiers in medicinal chemistry.

The molecular structure of Methyl 1-ethylbenzotriazole-5-carboxylate consists of a benzotriazole core substituted with an ethyl group and a carboxylate ester moiety at the 5-position. This configuration imparts distinct reactivity and functionalization possibilities, making it a versatile building block in synthetic chemistry. The benzotriazole moiety is known for its stability and ability to form hydrogen bonds, which are crucial for interactions with biological targets. The ethyl group and ester functionality further enhance its utility in various chemical transformations, including nucleophilic addition and condensation reactions.

In recent years, there has been a surge in research focusing on heterocyclic compounds due to their wide-ranging biological activities. Benzotriazole derivatives, in particular, have shown promise as scaffolds for developing drugs targeting various diseases. Methyl 1-ethylbenzotriazole-5-carboxylate is no exception, with studies indicating its potential role in inhibiting enzymes and receptors involved in inflammatory and infectious diseases. Its ability to modulate biological pathways makes it an attractive candidate for further investigation.

One of the most compelling aspects of Methyl 1-ethylbenzotriazole-5-carboxylate is its synthetic accessibility. Researchers have developed efficient methods for its preparation, leveraging modern techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions. These advancements have not only simplified the synthesis but also allowed for the production of high-purity compounds suitable for preclinical studies. The ease of functionalization further extends its utility, enabling the creation of a library of derivatives with tailored properties.

The pharmaceutical industry has been particularly keen on exploring the therapeutic potential of Methyl 1-ethylbenzotriazole-5-carboxylate. Preliminary studies have suggested that it may possess anti-inflammatory, antimicrobial, and antiviral properties. These findings are supported by computational modeling and in vitro assays that highlight its interactions with target proteins. The compound's ability to bind to specific sites on enzymes and receptors could lead to the development of novel drugs with improved efficacy and reduced side effects.

Furthermore, the environmental impact of synthesizing and using Methyl 1-ethylbenzotriazole-5-carboxylate has been a point of interest for researchers aiming to develop greener chemical processes. Efforts have been made to optimize synthetic routes to minimize waste generation and reduce reliance on hazardous reagents. These sustainable practices align with the broader goal of advancing green chemistry principles in pharmaceutical manufacturing.

The role of computational chemistry in understanding the behavior of Methyl 1-ethylbenzotriazole-5-carboxylate cannot be overstated. Advanced modeling techniques have provided insights into its electronic structure, reactivity patterns, and potential drug-like properties. These simulations have guided experimental design and helped predict the outcomes of synthetic modifications. By integrating computational methods with traditional experimental approaches, researchers can accelerate the discovery process and identify promising candidates for further development.

In conclusion, Methyl 1-ethylbenzotriazole-5-carboxylate (CAS No. 1393441-71-8) represents a significant advancement in pharmaceutical chemistry. Its unique structure, synthetic versatility, and potential biological activities make it a valuable compound for drug discovery efforts. As research continues to uncover new applications and optimize synthetic methodologies, this compound is poised to play a crucial role in the development of next-generation therapeutic agents.

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Amadis Chemical Company Limited
(CAS:1393441-71-8)Methyl 1-ethylbenzotriazole-5-carboxylate
A999268
Purity:99%
Quantity:5g
Price ($):188.0
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